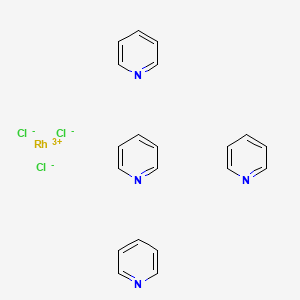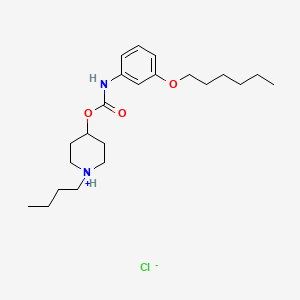
(1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Vorbereitungsmethoden
The synthesis of (1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride involves several steps. One common synthetic route includes the reaction of 1-butylpiperidine with 3-hexoxyphenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
(1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding N-oxide derivatives, while reduction may yield the corresponding amine.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In medicine, it is explored for its potential use in drug development. In industry, it is used in the synthesis of various materials and as a reagent in chemical processes .
Wirkmechanismus
The mechanism of action of (1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Vergleich Mit ähnlichen Verbindungen
(1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride can be compared with other piperidine derivatives such as piperine, evodiamine, matrine, berberine, and tetrandine. These compounds share a similar piperidine nucleus but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties .
Eigenschaften
CAS-Nummer |
105384-15-4 |
|---|---|
Molekularformel |
C22H37ClN2O3 |
Molekulargewicht |
413.0 g/mol |
IUPAC-Name |
(1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-3-5-7-8-17-26-21-11-9-10-19(18-21)23-22(25)27-20-12-15-24(16-13-20)14-6-4-2;/h9-11,18,20H,3-8,12-17H2,1-2H3,(H,23,25);1H |
InChI-Schlüssel |
SVIURJMMNXLZLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)
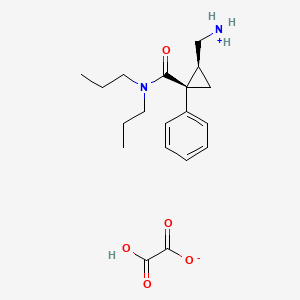
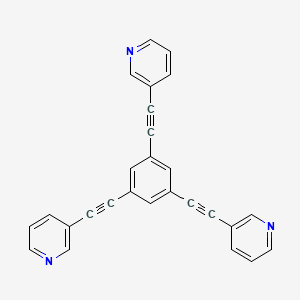
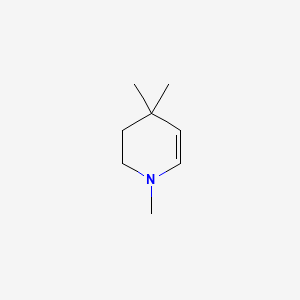
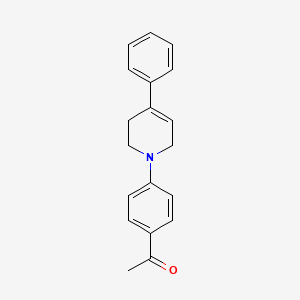
![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)
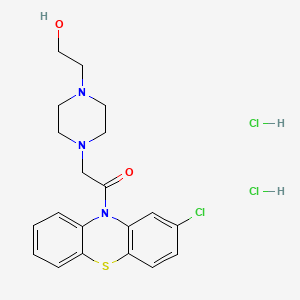
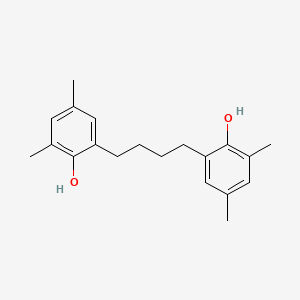
![2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)
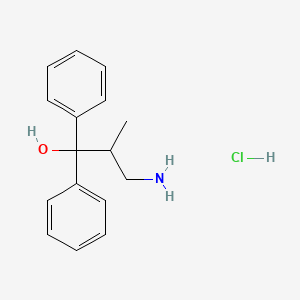
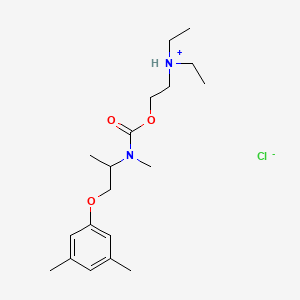
![o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate](/img/structure/B13738722.png)
![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate](/img/structure/B13738725.png)
